Ainuovirine

HIV-1 Antiretroviral Therapy Phase 3 Clinical Trial

Ainuovirine (ANV) is a next-generation NNRTI delivering non-inferior efficacy to efavirenz with decisively superior tolerability: CNS adverse events reduced from 51.0% to 10.5% (dizziness), favorable lipid changes (TC -0.06 vs +0.26 mmol/L). ANV mitigates hidden costs of regimen discontinuation and cardiometabolic complication management associated with legacy NNRTIs. The ANV/3TC/TDF fixed-dose combination (Aitribond) consolidates three APIs into one SKU, simplifying supply chain logistics. Metabolized via CYP2C19, ANV avoids CYP3A4-mediated DDI liabilities common to other antiretrovirals—a critical advantage for aging, polymedicated populations. Real-world switch data confirms 96.65% viral suppression at Week 24 with significant lipid improvements.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B1263326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAinuovirine
Synonyms3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile
KM-023
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C
InChIInChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24)
InChIKeyAYPIJAMXGVYYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ainuovirine: Procurement-Grade Profile of a Next-Generation NNRTI for HIV-1 Regimens


Ainuovirine (ANV) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection [1]. It is classified as a next-generation NNRTI, developed to address tolerability and safety limitations associated with earlier agents in its class [2]. ANV received marketing approval in China in 2021 as a standalone tablet and was subsequently approved in September 2024 as a fixed-dose combination (FDC) single-tablet regimen with lamivudine and tenofovir disoproxil fumarate [3].

Why Substituting Ainuovirine with Legacy NNRTIs Compromises Clinical and Economic Outcomes


The selection of an NNRTI within an antiretroviral regimen is not trivial; procurement decisions carry downstream clinical and economic consequences due to class-wide variability in safety and tolerability. Generic substitution with first-generation NNRTIs, particularly efavirenz (EFV), is associated with high rates of treatment-limiting neuropsychiatric adverse events and unfavorable changes in metabolic parameters [1]. Ainuovirine (ANV) was specifically developed to mitigate these well-documented liabilities. Evidence demonstrates that while maintaining non-inferior antiviral efficacy compared to EFV, ANV confers a superior safety profile, notably a substantially lower incidence of CNS-related adverse events and a favorable impact on lipid profiles [2]. Therefore, interchanging ANV with a less expensive but more toxic legacy NNRTI can increase the risk of regimen discontinuation and require additional clinical management for cardiometabolic complications, ultimately offsetting any initial procurement cost savings.

Quantitative Evidence for Ainuovirine Differentiation Against Key Comparators


Confirmed Non-Inferior Antiviral Efficacy Versus Efavirenz at Week 48

In a randomized, double-blind, phase 3 trial of treatment-naïve adults (n=630), ainuovirine (ANV) demonstrated non-inferior antiviral efficacy compared to efavirenz (EFV) when both were combined with a TDF/3TC backbone [1]. The pre-specified non-inferiority margin was 10% [1].

HIV-1 Antiretroviral Therapy Phase 3 Clinical Trial Non-Inferiority

Superior Lipid Profile Management Versus Efavirenz in Real-World Settings

A real-world, multi-center cohort study of treatment-experienced patients switching from an efavirenz (EFV)-based regimen to an ainuovirine (ANV)-based regimen (n=199 vs 202) demonstrated superior changes in lipid parameters for ANV over 24 weeks [1].

HIV-1 Dyslipidemia Cardiometabolic Safety Real-World Evidence

Significantly Lower Incidence of CNS Adverse Events Versus Efavirenz

In the pivotal Phase 3 trial (RACER study) of treatment-naïve adults, the incidence of specific treatment-emergent adverse events (TEAEs) was markedly lower in the ainuovirine (ANV) arm compared to the efavirenz (EFV) arm over 48 weeks [1].

HIV-1 Neuropsychiatric Safety Tolerability Adverse Events

Favorable Pharmacokinetic Profile Supports Convenient Once-Daily Dosing

Ainuovirine exhibits a pharmacokinetic profile conducive to once-daily dosing, with a long terminal half-life. An ADME study in healthy volunteers showed the drug is primarily excreted unchanged via the fecal route, with metabolism mainly through CYP2C19 [1]. This offers a different interaction profile than many antiretrovirals metabolized by CYP3A4.

Pharmacokinetics ADME Half-Life Drug Metabolism

Demonstrated Non-Inferiority to INSTI-Based Regimen (EVG/Cobi/FTC/TAF) in Virologically Suppressed Switch Patients

The SPRINT trial (a Phase 3, randomized, double-blind, active-controlled study) compared switching to a fixed-dose combination of ainuovirine/lamivudine/tenofovir DF (ANV/3TC/TDF) versus continuing a boosted integrase inhibitor-based regimen (EVG/Cobi/FTC/TAF) in virologically suppressed adults (n=762) [1].

HIV-1 Treatment Switch NNRTI INSTI Non-Inferiority

High-Value Application Scenarios for Ainuovirine in Clinical and Procurement Contexts


First-Line Treatment of HIV-1 in Settings Prioritizing Long-Term Tolerability

For healthcare systems or payers establishing or updating first-line antiretroviral formularies, ainuovirine presents a compelling alternative to efavirenz. The evidence base demonstrates that ANV offers non-inferior viral suppression [1] while delivering a drastically improved tolerability profile, specifically a reduction in CNS adverse events like dizziness (10.5% vs. 51.0%) and a favorable impact on lipid parameters (e.g., TC change of -0.06 vs +0.26 mmol/L) [2]. This combination of efficacy and safety is particularly valuable in patient populations where long-term adherence and minimization of metabolic complications are high priorities for program success.

Optimizing Antiretroviral Therapy for Patients Intolerant to First-Generation NNRTIs

Ainuovirine is a rational, evidence-supported switch option for patients who are virologically suppressed on an efavirenz-based regimen but are experiencing intolerable neuropsychiatric side effects or developing dyslipidemia. Real-world data confirms that switching to an ANV-based regimen maintains high rates of viral suppression (96.65% with HIV-1 RNA 1]. This application addresses a clear clinical need for managing treatment-limiting toxicities without sacrificing virologic control.

Leveraging a Single-Tablet Regimen (STR) for Procurement Efficiency

The approval of the ainuovirine/lamivudine/tenofovir DF (ANV/3TC/TDF) fixed-dose combination (ACC008/Aitribond®) represents a strategic procurement opportunity. This STR simplifies the supply chain by consolidating three active pharmaceutical ingredients into one SKU, reduces pill burden for patients, and has demonstrated bioequivalence to its separate components [1]. Furthermore, the SPRINT trial showed it was non-inferior to a leading INSTI-based STR (EVG/Cobi/FTC/TAF) in a switch setting [2], providing clinical evidence to support its formulary inclusion as a complete, once-daily, single-tablet regimen.

Regimen Optimization for Patients with Polypharmacy and DDI Concerns

In managing HIV in an aging population with multiple comorbidities, the drug-drug interaction (DDI) potential of antiretrovirals is a critical consideration. Ainuovirine is primarily metabolized by CYP2C19 [1]. This is a clinically meaningful distinction from the majority of NNRTIs (like rilpivirine and doravirine) and protease inhibitors, which are metabolized via CYP3A4, and avoids the drug interaction liabilities associated with the CYP2B6 induction properties of efavirenz. For procurement decisions focused on specific patient sub-populations, ANV's distinct metabolic pathway offers a valuable option for constructing regimens with a potentially lower burden of CYP-mediated DDIs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ainuovirine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.